

Application Notes and Protocols for 3,5-Dicaffeoylquinic Acid in Functional Foods

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *3,5-Di-caffeoylequinic acid*

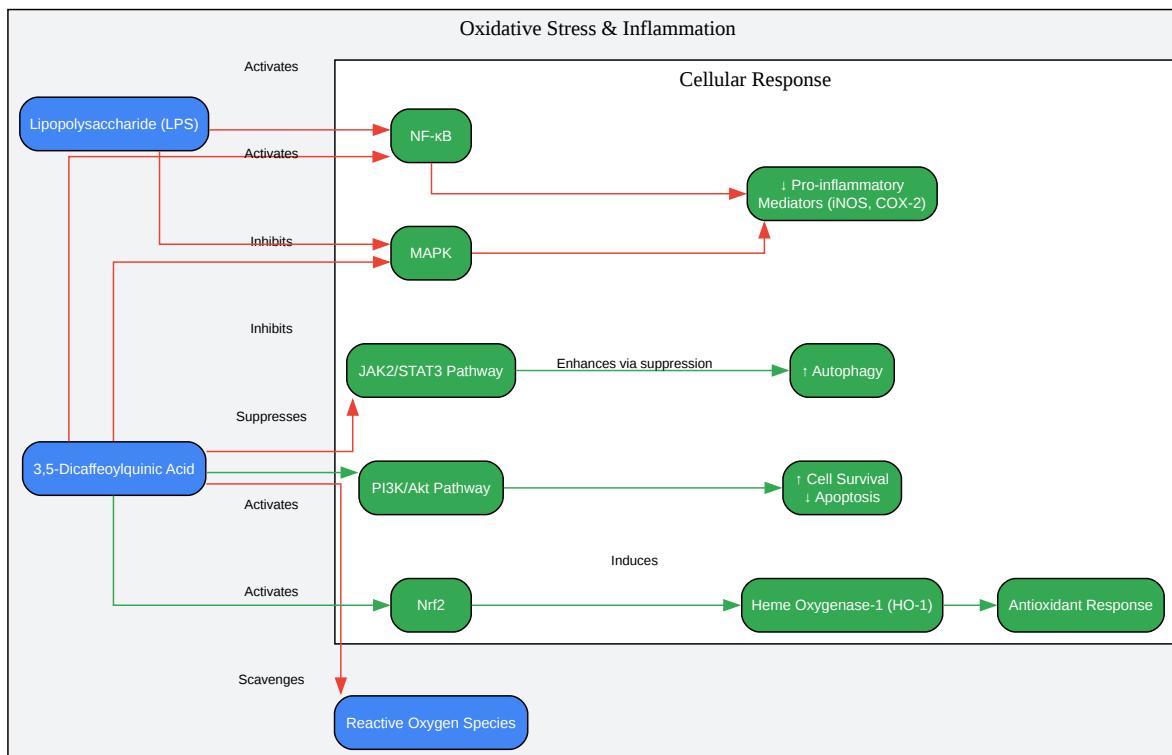
Cat. No.: *B13146026*

[Get Quote](#)

Abstract: 3,5-Dicaffeoylquinic acid (3,5-DCQA), a prominent naturally occurring polyphenolic compound, is garnering significant attention for its potential applications in functional foods and nutraceuticals. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 3,5-DCQA. It details the compound's multifaceted biological activities, including its potent antioxidant, anti-inflammatory, neuroprotective, and anti-diabetic properties. The underlying molecular mechanisms, such as the modulation of key signaling pathways, are elucidated to provide a robust scientific foundation for its application. Furthermore, this guide offers detailed protocols for the extraction, purification, and analytical quantification of 3,5-DCQA from natural sources, alongside methodologies for *in vitro* and *in vivo* evaluation of its efficacy.

Scientific Foundation: The Rationale for 3,5-Dicaffeoylquinic Acid in Functional Foods

3,5-Dicaffeoylquinic acid, also known as isochlorogenic acid A, is an ester formed from caffeic acid and quinic acid.^[1] It is widely distributed in the plant kingdom, with notable concentrations found in coffee beans, sweet potatoes, and various medicinal herbs.^{[1][2][3]} The growing interest in 3,5-DCQA stems from a substantial body of preclinical evidence highlighting its diverse health-promoting benefits.


1.1. Core Bioactivities and Mechanistic Insights

The therapeutic potential of 3,5-DCQA is attributed to its ability to modulate multiple cellular processes, primarily through its antioxidant and anti-inflammatory actions.

- **Antioxidant Effects:** 3,5-DCQA is a potent scavenger of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.^[4] Its antioxidant capacity is crucial in protecting cells from oxidative damage, a key factor in the pathogenesis of numerous chronic diseases.^[5] This activity is, in part, mediated through the activation of the Nrf2 signaling pathway, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).^[6]
- **Anti-inflammatory Properties:** The compound effectively suppresses the production of pro-inflammatory mediators. Studies have shown that 3,5-DCQA can inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated macrophages.^[7] It also modulates key inflammatory signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.^{[7][8]}
- **Neuroprotective Actions:** 3,5-DCQA has demonstrated significant neuroprotective effects in various experimental models. It can protect neuronal cells from oxidative stress-induced apoptosis and amyloid-beta (Aβ)-induced toxicity.^{[5][9][10]} Mechanistically, it has been shown to up-regulate the expression of phosphoglycerate kinase-1 (PGK1), leading to increased intracellular ATP levels and improved spatial learning and memory in animal models.^{[9][10][11]}
- **Cardioprotective and Anti-diabetic Potential:** Research indicates that 3,5-DCQA can protect cardiomyocytes from oxidative stress-induced apoptosis by activating the PI3K/Akt signaling pathway.^{[12][13]} Furthermore, it has shown potential in managing diabetes by inhibiting enzymes like α-glucosidase and dipeptidyl peptidase IV (DPPIV), and by exhibiting antioxidant effects in diabetic models.^[14]

1.2. Signaling Pathways Modulated by 3,5-Dicaffeoylquinic Acid

The biological activities of 3,5-DCQA are underpinned by its interaction with several critical cellular signaling pathways. Understanding these interactions is paramount for designing effective functional food formulations.

[Click to download full resolution via product page](#)

Caption: Key signaling pathways modulated by 3,5-dicaffeoylquinic acid.

Methodologies for Research and Development

2.1. Extraction and Purification of 3,5-Dicaffeoylquinic Acid

The efficient extraction and purification of 3,5-DCQA are critical first steps for its use in functional food development. A variety of methods have been reported, with the choice of method depending on the plant source and the desired purity.

Protocol 2.1.1: Ultrasound-Assisted Extraction (UAE) from Plant Material

This protocol is adapted for the extraction of caffeoylquinic acids from plant sources like *Scolymus hispanicus*.[\[15\]](#)

- Sample Preparation: Dry the plant material (e.g., leaves, stems) at 40-50°C and grind it into a fine powder.
- Solvent Selection: Prepare a 70-80% aqueous methanol or ethanol solution. The addition of a small amount of acid (e.g., 0.1% formic acid) can improve extraction efficiency.
- Extraction Parameters:
 - Set the ultrasound frequency to 20-40 kHz.
 - Maintain a sample-to-solvent ratio of 1:10 to 1:20 (g/mL).
 - Conduct the extraction at a controlled temperature, typically between 30-60°C, for 20-30 minutes.[\[15\]](#) It's important to note that temperatures above 60°C may lead to degradation.[\[15\]](#)
- Post-Extraction Processing:
 - Centrifuge the mixture to separate the supernatant.
 - Filter the supernatant through a 0.45 µm filter.
 - The resulting extract can be concentrated under reduced pressure.

Protocol 2.1.2: Purification by High-Speed Counter-Current Chromatography (HSCCC)

HSCCC is an effective technique for the preparative isolation and purification of 3,5-DCQA.[\[16\]](#)

- Crude Extract Preparation: The crude extract obtained from methods like UAE can be further cleaned up using macroporous resins (e.g., AB-8 resin) to remove impurities.[16]
- Solvent System Selection: A two-phase solvent system is crucial for successful separation. A commonly used system is chloroform:methanol:water (e.g., in a ratio of 8:8:4 v/v/v).[16] The aqueous-rich phase serves as the stationary phase, and the organic-rich phase is the mobile phase.[16]
- HSCCC Operation:
 - Equilibrate the HSCCC column with the stationary phase.
 - Dissolve the cleaned-up crude sample in a small volume of the biphasic solvent system and inject it into the column.
 - Elute with the mobile phase at a constant flow rate.
 - Monitor the effluent using a UV detector at a wavelength of around 330 nm.[17]
 - Collect fractions and analyze them for the presence and purity of 3,5-DCQA using HPLC.

2.2. Analytical Quantification

Accurate quantification of 3,5-DCQA in both raw materials and final functional food products is essential for quality control and dosage determination. High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique.

Protocol 2.2.1: HPLC-UV Analysis of 3,5-Dicaffeoylquinic Acid

- Chromatographic Conditions:
 - Column: A reversed-phase C18 column (e.g., 250 mm × 4.6 mm, 5 µm particle size) is typically used.[17]
 - Mobile Phase: A gradient elution using a mixture of acetonitrile (A) and an acidified aqueous solution (B) (e.g., 0.1% phosphoric acid or formic acid) is common.[17]

- A typical gradient might be: 0-10 min, 15-30% A; 10-20 min, 30-50% A; 20-25 min, 50-15% A.
- Flow Rate: 0.8-1.0 mL/min.
- Column Temperature: 30-35°C.[\[17\]](#)
- Detection: UV detection at 330 nm.[\[17\]](#)
- Quantification:
 - Prepare a standard curve using a certified reference standard of 3,5-DCQA.
 - Inject the prepared sample extracts and quantify the concentration of 3,5-DCQA by comparing the peak area to the standard curve.

In Vitro and In Vivo Evaluation of Efficacy

A tiered approach, starting with in vitro assays and progressing to in vivo models, is recommended to substantiate the health claims of functional foods containing 3,5-DCQA.

3.1. In Vitro Assays

Protocol 3.1.1: Antioxidant Capacity Assessment (DPPH Assay)

This assay measures the free radical scavenging activity of 3,5-DCQA.

- Prepare a stock solution of 3,5-DCQA in a suitable solvent (e.g., methanol).
- Prepare a fresh solution of DPPH in methanol.
- In a 96-well plate, add varying concentrations of the 3,5-DCQA solution to the DPPH solution.
- Incubate the plate in the dark at room temperature for 30 minutes.
- Measure the absorbance at 517 nm using a microplate reader.

- Calculate the percentage of DPPH scavenging activity and determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals).

Protocol 3.1.2: Anti-inflammatory Activity in Macrophages

This protocol assesses the ability of 3,5-DCQA to inhibit the production of inflammatory mediators in a cell-based model.

- Culture RAW 264.7 macrophage cells in appropriate media.
- Pre-treat the cells with different concentrations of 3,5-DCQA for 1-2 hours.
- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response.
- After 24 hours of incubation, collect the cell culture supernatant.
- Measure the levels of nitric oxide (NO) in the supernatant using the Griess reagent.
- Analyze the expression of iNOS and COX-2 in the cell lysates using Western blotting or RT-qPCR.

3.2. In Vivo Studies

Animal models are invaluable for assessing the bioavailability, safety, and efficacy of 3,5-DCQA in a physiological context.

Protocol 3.2.1: Neuroprotective Effects in a Mouse Model of Alzheimer's Disease

This protocol is based on studies evaluating the neuroprotective effects of 3,5-DCQA in senescence-accelerated mice (SAMP8), a model for sporadic Alzheimer's disease.[9][10]

- Animal Model: Use SAMP8 mice as the experimental group and SAMR1 mice as the control group.
- Administration: Administer 3,5-DCQA orally to the SAMP8 mice daily for a specified period (e.g., 4 weeks).[9] The dosage can be determined based on previous studies (e.g., around 5-10 mg/kg body weight).[9]

- Behavioral Testing: Conduct behavioral tests, such as the Morris water maze, to assess spatial learning and memory.
- Biochemical and Molecular Analysis: After the treatment period, sacrifice the animals and collect brain tissue.
 - Measure markers of oxidative stress (e.g., malondialdehyde levels).
 - Analyze the expression of key proteins and genes involved in neuroprotection, such as PGK1, using Western blotting and RT-qPCR.[\[9\]](#)[\[10\]](#)

Data Presentation and Interpretation

Table 1: Summary of In Vitro Efficacy of 3,5-Dicaffeoylquinic Acid

Assay	Cell Line/System	Endpoint	Key Findings	Reference
Antioxidant Activity	DPPH radical	Scavenging	IC50 of approximately 71.8 μ M	[4]
Anti-inflammatory	RAW 264.7 macrophages	NO Production	Significant inhibition of LPS-induced NO production	[7]
Neuroprotection	SH-SY5Y neuroblastoma	Cell Viability	Protection against H_2O_2 - and $\text{A}\beta$ -induced cell death	[5] [9]
Cardioprotection	H9C2 cardiomyocytes	Apoptosis	Attenuation of oxidative stress-induced apoptosis	[12] [13]
Anti-diabetic	Enzyme inhibition assay	α -glucosidase, DPPIV	Potent inhibitory activity	[14]

Table 2: Summary of In Vivo Efficacy of 3,5-Dicaffeoylquinic Acid

Animal Model	Condition	Dosage	Key Findings	Reference
SAMP8 Mice	Age-related cognitive decline	~6.7 mg/kg/day (oral)	Improved spatial learning and memory; increased PGK1 expression in the brain	[9][10]
Rats	Carrageenan-induced paw edema	5-20 mg/kg (oral)	Dose-dependent reduction in inflammation	[18]
Mice	LPS-induced acute lung injury	25 mg/kg	Protection against lung injury and reduced neutrophil count	[4]
Mice	CFA-induced inflammatory pain	Oral administration	Attenuation of pain hypersensitivity and microglial activation	[19]

Conclusion and Future Directions

3,5-Dicaffeoylquinic acid presents a compelling case for its inclusion in functional foods aimed at promoting health and mitigating the risk of chronic diseases. Its well-documented antioxidant, anti-inflammatory, and neuroprotective properties, coupled with a growing understanding of its molecular mechanisms, provide a strong scientific basis for its application. The protocols outlined in this document offer a practical framework for researchers and developers to extract, analyze, and validate the efficacy of 3,5-DCQA.

Future research should focus on clinical trials to confirm the health benefits of 3,5-DCQA in humans, as well as on optimizing its bioavailability and stability in various food matrices.

Further exploration of its synergistic effects with other bioactive compounds could also unlock new avenues for the development of next-generation functional foods.

References

- Neuroprotective effects of 3,5-di-O-caffeoylequinic acid in vitro and in vivo - PMC.
- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from *Ligularia fischeri* leaves - OUCI.
- Neuroprotective effect of 3,5-di-O-caffeoylequinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed.
- 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC - NIH.
- Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from *Artemisia annua* L. Leaves against Diabetes and Its Complications - NIH.
- 3,5-Dicaffeoylquinic Acid Lowers 3T3-L1 Mitotic Clonal Expansion and Adipocyte Differentiation by Enhancing Heme Oxygenase-1 Expression - MDPI.
- Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed.
- Neuroprotective effect of 3,5-di-O-caffeoylequinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - ResearchGate.
- Process for separating and obtaining dicaffeoylquinic acids - Google Patents.
- Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from *Ligularia fischeri* leaves | Request PDF - ResearchGate.
- 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway.
- Preparative isolation and purification of dicaffeoylquinic acids from the *Ainsliaea fragrans* champ by high-speed counter-current chromatography - PubMed.
- An In Vitro and In Vivo Assessment of Antitumor Activity of Extracts Derived from Three Well-Known Plant Species - MDPI.
- Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products - PMC.
- Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - NIH.
- Pharmacological profile of dicaffeoylquinic acids and their role in the treatment of respiratory diseases - PMC - NIH.
- 3,5-dicaffeoylquinic acid extraction method and 3,5-dicaffeoylquinic acid production method - Google Patents.
- The Main Coffee Polyphenols: Chlorogenic, Ferulic, and Caffeic Acids - Books.

- Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH.
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - PMC - PubMed Central.
- Advances in Production of Hydroxycinnamoyl-Quinic Acids: From Natural Sources to Biotechnology - MDPI.
- Risk Assessment of Chlorogenic and Isochlorogenic Acids in Coffee By-Products - MDPI.
- Determination of Caffeoylquinic Acids Content by UHPLC in Scolymus hispanicus Extracts Obtained through Ultrasound-Assisted Extraction - MDPI.
- Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC - NIH.
- Chlorogenic acids : diversity in green beans of wild coffee species - ResearchGate.
- 3,5-Dicaffeoylquinic acid - Biopurify.
- Chlorogenic acids and the acyl-quinic acids: discovery, biosynthesis, bioavailability and bioactivity - Natural Product Reports (RSC Publishing).
- Chlorogenic acid (5-CQA) and 3,5-dicaffeoylquinic acid (3,5-diCQA). - ResearchGate.
- Caffeoylquinic acids: chemistry, biosynthesis, occurrence, analytical challenges, and bioactivity - OHSU.
- 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. CAS 2450-53-5 | 3,5-Dicaffeoylquinic acid [phytopurify.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Effects of Cooking Methods on Caffeoylquinic Acids and Radical Scavenging Activity of Sweet Potato - PMC [pmc.ncbi.nlm.nih.gov]
- 4. caymanchem.com [caymanchem.com]
- 5. Neuroprotective effects of 3,5-dicaffeoylquinic acid on hydrogen peroxide-induced cell death in SH-SY5Y cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and anti-inflammatory activities of 3,5-dicaffeoylquinic acid isolated from *Ligularia fischeri* leaves [ouci.dntb.gov.ua]
- 9. Neuroprotective effects of 3,5-di-O-caffeooylquinic acid in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuroprotective effect of 3,5-di-O-caffeooylquinic acid on SH-SY5Y cells and senescence-accelerated-prone mice 8 through the up-regulation of phosphoglycerate kinase-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. 3,5-Dicaffeoylquinic acid protects H9C2 cells against oxidative stress-induced apoptosis via activation of the PI3K/Akt signaling pathway | Food & Nutrition Research [foodandnutritionresearch.net]
- 14. Potential Mechanisms Involved in the Protective Effect of Dicaffeoylquinic Acids from *Artemisia annua* L. Leaves against Diabetes and Its Complications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Preparative isolation and purification of dicaffeoylquinic acids from the *Ainsliaea fragrans* champ by high-speed counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Degradation, isomerization and stabilization of three dicaffeoylquinic acids under ultrasonic treatment at different pH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Anti-Inflammatory Effect of 4,5-Dicaffeoylquinic Acid on RAW264.7 Cells and a Rat Model of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 19. 3,5-Dicaffeoylquinic acid attenuates microglial activation-mediated inflammatory pain by enhancing autophagy through the suppression of MCP3/JAK2/STAT3 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for 3,5-Dicaffeoylquinic Acid in Functional Foods]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b13146026#application-of-3-5-dicaffeoylquinic-acid-in-functional-foods>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com